molecular formula C13H13NO3S B2968196 (E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide CAS No. 571151-19-4

(E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide

Cat. No.: B2968196
CAS No.: 571151-19-4
M. Wt: 263.31
InChI Key: NTHXERGYALKJJD-UHFFFAOYSA-N
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Description

(E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide is an organic compound characterized by the presence of a furan ring, a phenyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide typically involves the reaction of furan-2-ylmethylamine with 2-phenylethenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The phenylethenesulfonamide moiety can be reduced to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions include furan-2-carboxylic acid derivatives, amines, and various substituted sulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of (E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and sulfonamide group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-benzenesulfonamide
  • N-(furan-2-ylmethyl)-2-phenylethanesulfonamide
  • N-(furan-2-ylmethyl)-2-phenylpropanesulfonamide

Uniqueness

(E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide is unique due to the presence of the phenylethenesulfonamide moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

(E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c15-18(16,14-11-13-7-4-9-17-13)10-8-12-5-2-1-3-6-12/h1-10,14H,11H2/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHXERGYALKJJD-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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